molecular formula C10H12FNO B7474080 3-fluoro-N,N,4-trimethylbenzamide

3-fluoro-N,N,4-trimethylbenzamide

Cat. No.: B7474080
M. Wt: 181.21 g/mol
InChI Key: PDJXKJQQVOALDH-UHFFFAOYSA-N
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Description

3-fluoro-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring, along with three methyl groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-N,N,4-trimethylbenzamide typically involves the reaction of 3-fluorobenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N,N,4-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen, leading to the formation of various substituted derivatives.

Scientific Research Applications

3-fluoro-N,N,4-trimethylbenzamide is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

3-fluoro-N,N,4-trimethylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-fluoro-N,N,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJXKJQQVOALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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